1,1,1-Trifluoro-4,4-dimethylpentan-2-ol

Thermophysical Properties Isomer Comparison Process Chemistry

This branched α-trifluoromethyl alcohol addresses the need for a chiral building block with modulated hydrogen-bond donor (HBD) strength. Its 4,4-dimethyl substitution provides steric bulk distinct from linear analogs, enabling differentiation in enantioselective synthesis. Key supply advantages: - Available as a racemate for general R&D; separate (R)- and (S)-enantiomer catalog entries support chiral resolution workflows. - Predicted boiling point (157.5 °C) and density (1.074 g/cm³) guide distillation and extraction scale-up design. - Computed LogP (2.3458) and low TPSA (20.23 Ų) place it within favorable CNS drug-like space for fragment-based discovery.

Molecular Formula C7H13F3O
Molecular Weight 170.17 g/mol
Cat. No. B13624746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4,4-dimethylpentan-2-ol
Molecular FormulaC7H13F3O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(F)(F)F)O
InChIInChI=1S/C7H13F3O/c1-6(2,3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3
InChIKeyKQBICAPIVTXZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol: Procurement Profile & Class Positioning


1,1,1-Trifluoro-4,4-dimethylpentan-2-ol (CAS 1343163-35-8) is a chiral, branched secondary alcohol within the α-trifluoromethyl alcohol class . It features a trifluoromethyl (-CF₃) group at the C1 position, a hydroxyl (-OH) at C2, and a gem-dimethyl-substituted C4 carbon, yielding a molecular formula of C₇H₁₃F₃O and a molecular weight of 170.17 g/mol . Unlike its linear or less-branched in-class analogs, this compound is predicted to have a density of 1.074 ± 0.06 g/cm³ and a boiling point of 157.5 ± 35.0 °C , a computed LogP of 2.3458, and a topological polar surface area (TPSA) of 20.23 Ų . These physical and computational descriptors indicate that 4,4-dimethyl branching at the distal carbon simultaneously increases steric bulk and modulates lipophilicity relative to straight-chain α-trifluoromethyl-2-alkanols, which is critical for applications requiring differentiated volatility, partition behavior, or steric tuning.

1 Chiral α-CF₃ secondary alcohol scaffold with 4,4-dimethyl branching
2 Steric bulk modulation for partition and volatility differentiation
3 Both enantiomers available as discrete catalog items

Why 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol Is Not Interchangeable


Fluorinated alcohols are not fungible solvents or building blocks; their Brønsted acidity, hydrogen-bond donor (HBD) capacity, lipophilicity, and steric profile are all exquisitely sensitive to molecular architecture, and these properties diverge measurably even among constitutional isomers [1]. The Brønsted acidity of α-CF₃ alcohols is governed primarily by the number of fluorine atoms, while HBD strength is strongly modulated by steric hindrance around the -OH group [2]. Simultaneously, the effect of the CF₃ group on lipophilicity is position-dependent: α-CF₃ substitution enhances lipophilicity, but β- and γ-CF₃ substitution has negligible effects, and δ- and ε-CF₃ substitution actually increases hydrophilicity [3]. In 1,1,1-trifluoro-4,4-dimethylpentan-2-ol, the 4,4-dimethyl substitution introduces steric congestion distal to the hydroxyl, which is predicted to temper HBD ability without altering the acidifying effect of the α-CF₃ group. This creates a distinct combination of maintained acidity and modulated solvation character that cannot be replicated by linear analogs such as 1,1,1-trifluoro-2-pentanol or positional isomers such as 1,1,1-trifluoro-3,3-dimethylpentan-2-ol, where the position of the branching directly impacts the steric environment of the -OH and the overall LogP. Substituting one for another without confirming these property differences risks altering reaction rates, selectivity, or partition behavior in downstream applications.

  • ! H-Bond donor ability may differ from less hindered linear α-CF₃ alcohols even though acidity is comparable
  • ! Positional isomer (3,3-dimethyl) predicted to have different boiling point and density; not a drop-in replacement
  • ! Lipophilicity profile integrates α-CF₃ enhancement with distal branching; unfluorinated or β-CF₃ analogs will shift partition behavior

Differentiated Selection Evidence


Thermophysical Properties vs. 3,3-Dimethyl Isomer

Constitutional isomerism in trifluoromethylpentanol scaffolds produces distinct predicted thermophysical profiles that directly influence distillation, purification, and solvent selection. The target compound (4,4-dimethyl substitution) has a predicted boiling point of 157.5 ± 35.0 °C and predicted density of 1.074 ± 0.06 g/cm³, as reported by ChemSrc . The isomeric 1,1,1-trifluoro-3,3-dimethylpentan-2-ol, where the gem-dimethyl group resides on C3 adjacent to the carbinol carbon, shares the same molecular formula (C₇H₁₃F₃O) and molecular weight (170.17 g/mol) but is predicted to have a different boiling point and density due to altered molecular shape and intermolecular forces . Although experimentally measured values for both isomers are not yet publicly available, the divergence in predicted properties underscores that the position of the dimethyl substitution is not benign. For process chemists, the target compound's predicted boiling point suggests suitability for medium-temperature distillation windows, while the predicted density provides a starting point for liquid–liquid extraction design that cannot be assumed identical to its 3,3-dimethyl isomer.

Thermophysical vs. 3,3-isomer
Data to verify
Predicted bp 157.5±35.0 °C; density 1.074±0.06 g/cm³. 3,3-isomer values differ (not publicly reported).
Predicted thermophysical profile not interchangeable with 3,3-dimethyl isomer.
Predicted values; experimental measurement advised for scale-up design.
Thermophysical Properties Isomer Comparison Process Chemistry

Computed LogP and TPSA

Lipophilicity, quantified by the octanol–water partition coefficient (LogP), is a decisive parameter for compound selection in medicinal chemistry, agrochemical discovery, and solvent screening. The computed LogP for 1,1,1-trifluoro-4,4-dimethylpentan-2-ol is 2.3458, with a TPSA of 20.23 Ų, as provided by the vendor ChemScene . This LogP value is consistent with the established principle that α-CF₃ substitution strongly enhances lipophilicity in aliphatic alcohols [1]. By contrast, unfluorinated 4,4-dimethyl-2-pentanol lacks the electron-withdrawing CF₃ group and would have a substantially lower LogP, while the 3,3-dimethyl isomer is predicted to have a different LogP due to altered molecular shape affecting solvation free energy. The TPSA of 20.23 Ų is characteristic of a mono-hydroxyl compound with limited hydrogen-bonding capacity, suggesting good membrane permeability potential. For procurement in lead optimization programs, this quantified LogP provides a rational basis for selecting this scaffold over analogs when a LogP window of approximately 2.0–2.7 is desired.

Computed LogP & TPSA
Reported
Computed LogP 2.3458; TPSA 20.23 Ų
Supports lipophilicity range suitable for CNS permeability modelling.
Computational estimate; experimental LogP not yet reported.
Lipophilicity LogP Computational ADME Medicinal Chemistry

Steric Modulation of H-Bond Donor Ability

A landmark 2011 study by Vuluga et al. systematically demonstrated that the hydrogen-bond donor (HBD) ability of polyfluorinated alcohols is highly sensitive to steric hindrance around the -OH group, whereas Brønsted acidity depends exclusively on the total number of fluorine atoms in the molecule [1]. The target compound, 1,1,1-trifluoro-4,4-dimethylpentan-2-ol, carries three fluorine atoms (α-CF₃) and thus is predicted to have Brønsted acidity comparable to other α-trifluoromethyl secondary alcohols such as 1,1,1-trifluoro-2-propanol (pKa ~12.4) or 1,1,1-trifluoro-2-pentanol [2]. However, the 4,4-dimethyl substitution introduces steric bulk at the distal end of the molecule. While the primary steric effect on HBD is exerted by groups proximal to the -OH (the -CH₂C(CH₃)₃ moiety versus a simple -CH₂CH₂CH₃ chain), the gem-dimethyl group can influence the conformational ensemble of the molecule in solution, potentially altering the population of antiperiplanar versus synperiplanar conformations along the C–O bond—which Vuluga et al. showed directly impacts HBD donor orbital energy (σ*OH) and molecular dipole moment [1]. This nuanced conformational effect means that even when acidity is held constant across a series of α-CF₃ alcohols, HBD-mediated promotion of reactions such as sulfide oxidation or imino Diels–Alder cycloadditions can differ measurably. For a scientific procurer, this evidence supports selecting this specific alcohol when a reaction requires maintained acidity but a modulated HBD profile that cannot be achieved with the less sterically encumbered 1,1,1-trifluoro-2-pentanol.

H-Bond donor modulation
Class-level
4,4-Dimethyl group may temper HBD ability while acidity remains α-CF₃-driven.
May offer a tuned HBD profile vs. less hindered α-CF₃ alcohols.
Inferred from Vuluga et al. class trends; direct HBD parameters for this compound not measured.
Hydrogen-Bond Donor Ability Steric Hindrance Reaction Solvent Design Organocatalysis

Position-Dependent Lipophilicity (α-CF₃ Effect)

Muller's systematic study of octanol–water partition coefficients for 12 trifluoromethylated aliphatic alcohols and their unfluorinated counterparts established a critical structure–property relationship: CF₃ substitution strongly enhances lipophilicity only when located at the α-position to the hydroxyl group, whereas β- and γ-CF₃ substitution produces barely measurable effects, and δ- and ε-CF₃ substitution renders the molecule considerably more hydrophilic than the parent alcohol [1]. In 1,1,1-trifluoro-4,4-dimethylpentan-2-ol, the CF₃ group is positioned at C1 (α to the C2 hydroxyl), placing it squarely in the lipophilicity-enhancing α-position. The computed LogP of 2.3458 is consistent with this α-CF₃ enhancement. However, the 4,4-dimethyl substitution at the δ-position relative to the -OH modulates the overall lipophilicity in a way not captured by simple α-CF₃ alcohol benchmarks such as 1,1,1-trifluoro-2-propanol. For procurement decisions, this means that the target compound is fundamentally different from a β-CF₃ or γ-CF₃ alcohol, where the CF₃ group does not enhance lipophilicity, and also different from an α-CF₃ alcohol without distal branching, where the steric and hydrophobic contribution of the 4,4-dimethyl group is absent. This combination of α-CF₃ lipophilicity enhancement and distal branching is unique to this scaffold.

Position-dependent lipophilicity
Class-level
α-CF₃ ensures lipophilicity enhancement; distal branching adds hydrophobic increment.
Unique combination of α-CF₃ and gem-dimethyl lipophilicity drivers.
Based on Muller's systematic study; compound-specific ΔLogP not experimentally confirmed.
Lipophilicity Position-Dependent CF₃ Effect Partition Coefficient Drug Design

Chiral Differentiation and Enantiomer Availability

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is chiral at C2, and both enantiomers are available as separately cataloged entities: the (2R)-enantiomer carries CAS 2154839-23-1 , and the (2S)-enantiomer carries CAS 2227795-44-8 , while the racemic mixture is CAS 1343163-35-8. This is in contrast to many simpler α-CF₃ alcohols such as 1,1,1-trifluoro-2-propanol, which are achiral and thus cannot serve as chiral building blocks or chiral auxiliaries in asymmetric synthesis. The availability of both enantiomers as discrete catalog items with distinct CAS numbers enables procurement of enantiopure material for stereochemical studies. Enantioselective synthesis of α-CF₃ alcohols is well-established, with rhodium- and ruthenium-catalyzed asymmetric hydrogenation of the corresponding trifluoromethyl ketones achieving enantiomeric excesses typically exceeding 90% [1]. For the bench chemist or process development team, this means that the stereochemistry at C2 can be reliably set and the enantiomeric purity verified, which is not possible with achiral fluorinated alcohols. The 4,4-dimethyl substitution further enhances the steric differentiation of the two enantiotopic faces of the carbonyl precursor during asymmetric reduction, potentially leading to higher enantioselectivity than with less hindered substrates.

Chiral differentiation
Reported
(R)- and (S)-enantiomers cataloged (CAS 2154839-23-1 / 2227795-44-8). Asymmetric hydrogenation >90% ee reported.
Enantiopure procurement supports stereochemical control studies.
Achiral α-CF₃ alcohols lack this capability.
Chiral Resolution Enantioselective Synthesis Stereochemistry Asymmetric Catalysis

Best-Fit Application Scenarios


Asymmetric Synthesis & Chiral Auxiliaries

The availability of both (R)- and (S)-enantiomers of 1,1,1-trifluoro-4,4-dimethylpentan-2-ol as separately cataloged entities with distinct CAS numbers makes this compound a viable chiral building block for the construction of enantiopure α-CF₃-containing intermediates. The enantioselective hydrogenation of the corresponding α-CF₃ ketone precursor can achieve >90% enantiomeric excess using established Ru-BINAP or Rh-DuPhos catalyst systems . The 4,4-dimethyl substitution provides enhanced steric differentiation of the enantiotopic faces of the prochiral ketone compared to less-branched substrates such as 1,1,1-trifluoro-2-pentanone, potentially improving enantioselectivity. This scenario is directly supported by the chiral differentiation evidence in Section 3.

Modulated Hydrogen-Bond Donor Medium

For reactions where hydrogen-bond donor (HBD) strength must be tuned independently of Brønsted acidity—such as sulfide oxidation or imino Diels–Alder cycloadditions, where reaction rates correlate positively with HBD ability —1,1,1-trifluoro-4,4-dimethylpentan-2-ol is predicted to offer a reduced HBD capacity relative to less sterically hindered α-CF₃ alcohols such as 1,1,1-trifluoro-2-pentanol, while maintaining comparable acidity (pKa of α-CF₃ secondary alcohols ~12–13) . This modulated HBD profile makes it a candidate for promoting solvent applications where excessive HBD strength leads to undesired side reactions or product inhibition. This scenario is directly supported by the HBD modulation evidence in Section 3.

Lead Optimization: LogP & TPSA Windows

The computed LogP of 2.3458 and TPSA of 20.23 Ų place 1,1,1-trifluoro-4,4-dimethylpentan-2-ol within favorable ranges for CNS drug candidates (LogP 2–5, TPSA < 60–70 Ų for blood–brain barrier penetration). The α-position of the CF₃ group ensures maximum lipophilicity enhancement, while the 4,4-dimethyl substitution contributes additional hydrophobic character beyond what is achievable with linear α-CF₃ alcohols . This scaffold can serve as an alcohol-containing fragment or intermediate where precise lipophilicity control is essential for optimizing ADME properties. This scenario is directly supported by the LogP and lipophilicity evidence in Section 3.

Distillation & Extraction Process Design

The predicted boiling point of 157.5 ± 35.0 °C and predicted density of 1.074 ± 0.06 g/cm³ provide quantitative starting points for designing distillation purification protocols and liquid–liquid extraction workflows. The target compound's predicted boiling point suggests compatibility with medium-temperature vacuum distillation, while its predicted density indicates that it will form the lower phase in aqueous–organic extractions with most common organic solvents. For scale-up procurement, these predicted values enable preliminary equipment sizing and solvent selection before committing to large-scale experimental determination. The 3,3-dimethyl isomer is predicted to have a different boiling point , so procurement must specify the correct constitutional isomer. This scenario is directly supported by the thermophysical property evidence in Section 3.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral building blocks
Enantiomer availability and steric differentiation
Enantioselective synthesis verification
Modulated HBD reaction medium
Sterically tuned hydrogen-bond donor profile
HBD-dependent reaction rate context
Lead optimization: LogP & TPSA windows
Computed lipophilicity and polar surface area
Experimental LogP and permeability assay
Distillation & extraction process design
Predicted boiling point and density profile
Distillation method development & extraction partitioning
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